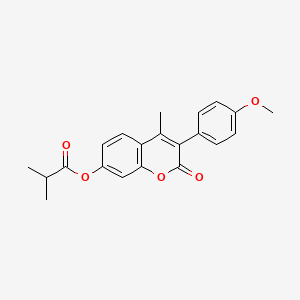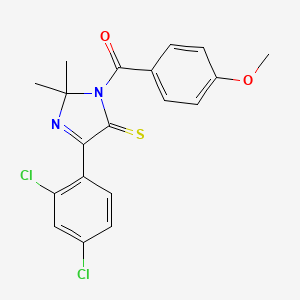![molecular formula C17H32ClNO2 B6507953 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1216487-20-5](/img/structure/B6507953.png)
1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains an adamantane group, a type of bulky, three-dimensional carbon structure. It also contains a hydroxyl (-OH) group and an amino (-NH2) group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve nucleophilic substitution reactions, where a nucleophile (like a hydroxide ion) replaces a leaving group in a molecule .Molecular Structure Analysis
The adamantane group is a rigid, cage-like structure that can impart unique properties to the molecule. The presence of the hydroxyl and amino groups could make the molecule polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But the compound could potentially undergo reactions at the hydroxyl or amino groups, such as condensation reactions or further substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The adamantane group could make the compound relatively non-polar and insoluble in water, while the hydroxyl and amino groups could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
ADMPH has been used in various scientific research applications, such as in the synthesis of novel compounds, in the study of enzyme kinetics, and in the study of drug metabolism. ADMPH has also been used as a tool for studying the structure-activity relationships of drugs. It has also been used in the study of the structure-activity relationships of biologically active compounds.
Wirkmechanismus
The mechanism of action of ADMPH is not fully understood. However, it is believed that the adamantane ring of ADMPH binds to certain receptors in the body, and this binding is thought to be responsible for its biological activity. The hydrochloride group of ADMPH is also thought to be involved in the binding process.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADMPH are not fully understood. However, it is known that ADMPH has an inhibitory effect on some enzymes involved in drug metabolism. It is also known to have an inhibitory effect on some enzymes involved in the synthesis of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
ADMPH has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also a relatively inexpensive compound and is easily obtainable. However, ADMPH is also known to be toxic at high concentrations, so it must be handled with caution in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving ADMPH. These include further investigation of its mechanism of action, further study of its biochemical and physiological effects, and further study of its potential applications in the synthesis of novel compounds. Additionally, further research could be conducted to investigate the potential of ADMPH as a therapeutic agent. Finally, further research could be conducted to investigate the potential of ADMPH as a drug delivery system.
Synthesemethoden
ADMPH can be synthesized in several ways. The most common method is the reaction of 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochlorideyloxy-3-aminopropanol and hydrochloric acid in an aqueous solution. This reaction yields a white crystalline solid that is soluble in water. Other methods of synthesis include the reaction of 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochlorideyloxy-3-aminopropanol and hydrobromic acid in an aqueous solution, and the reaction of 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochlorideyloxy-3-aminopropanol and hydroiodic acid in an aqueous solution.
Eigenschaften
IUPAC Name |
1-(1-adamantyloxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-3-12(2)18-10-16(19)11-20-17-7-13-4-14(8-17)6-15(5-13)9-17;/h12-16,18-19H,3-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVRNTOMSIUJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)





![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6507945.png)
![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6507965.png)
![3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507973.png)
![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B6507988.png)